2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline
Overview
Description
2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline is a chemical compound with the molecular formula C20H21N . It has a molecular weight of 275.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring attached to an ethyl group, which is further connected to an aniline ring that is substituted with two methyl groups . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography, but such information was not available in the search results.Scientific Research Applications
Reactions with Other Chemical Compounds
- The reactions of similar compounds with ammonia and aniline have been studied, providing insights into the formation of different chemical structures and compounds, as observed in the case of ethyl 1, 3-dihydroxy-2-naphthoate reacting with ammonia and aniline (Huang, 1958).
Structural Analysis and Crystallography
- Detailed structural analysis and crystallography of similar compounds have been conducted. For example, the study of 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline highlights the planar backbone and the dihedral angles formed by the five-membered and benzene rings, which is crucial for understanding molecular interactions (Su, Wang, Liu, & Li, 2013).
Stereochemistry
- The stereochemistry of base-catalyzed ring opening of oxathiaphospholanes, involving similar chemical structures, was investigated to determine the absolute configuration of certain isomers (Uznański, Grajkowski, Krzyżanowska, Kazmierkowska, Stec, Wieczorek, & Błaszczyk, 1992).
Ozonolysis Studies
- Kinetic and mechanistic studies of the ozonolysis of 2,4-xylidine in acidic aqueous solution offer insights into primary reaction products and oxidation pathways, relevant for understanding the chemical behavior under different conditions (Machulek, Gogritchiani, Moraes, Quina, Braun, & Oliveros, 2009).
Catalytic Applications
- The catalytic effects of similar compounds have been explored, such as in the extraction rate of Ni(II) with 1-(2-Pyridylazo)-2-naphthol. These studies can aid in developing efficient catalytic processes in chemical industries (Onoe, Tsukahara, & Watarai, 1998).
Polymerization Studies
- Investigations into the polymerization of ethylene catalyzed by neutral Ni(II) complexes derived from bulky anilinotropone ligands show potential applications in the field of materials science, particularly in creating new types of polymers (Jenkins & Brookhart, 2004).
Safety and Hazards
Properties
IUPAC Name |
2,4-dimethyl-N-(2-naphthalen-1-ylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N/c1-15-10-11-20(16(2)14-15)21-13-12-18-8-5-7-17-6-3-4-9-19(17)18/h3-11,14,21H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLMUKPLDMEJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCC2=CC=CC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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